A Technical Guide to the Structural Elucidation of tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate
A Technical Guide to the Structural Elucidation of tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate
Abstract
This technical guide provides a comprehensive, methodology-focused walkthrough for the definitive structure elucidation of tert-butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate, a key heterocyclic scaffold in modern medicinal chemistry. Intended for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data to explain the strategic rationale behind the analytical workflow. We detail the synthesis and purification protocols and present a multi-technique spectroscopic analysis, integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind experimental choices is emphasized, ensuring that the described workflow serves as a self-validating system for confirming the molecule's constitution, connectivity, and stereochemistry. All data is contextualized with in-depth interpretations, supported by tables, diagrams, and authoritative references to establish a gold standard for the characterization of this and similar bicyclic compounds.
Introduction
The 2,6-diazabicyclo[3.2.1]octane core is a privileged scaffold in drug discovery, prized for its rigid, three-dimensional structure that allows for precise spatial orientation of functional groups. This conformational constraint is crucial for optimizing interactions with biological targets. The title compound, tert-butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate (herein referred to as 1 ), incorporates a lactam function and a tert-butoxycarbonyl (Boc) protecting group, making it a versatile intermediate for further chemical elaboration.
Given its role as a critical building block, unambiguous confirmation of its structure is paramount. Errors in assignment, particularly regarding stereochemistry, can lead to the synthesis of incorrect downstream compounds, wasting significant resources. This guide presents a systematic and logical approach to elucidate the structure of 1 , demonstrating how a synergistic application of modern analytical techniques provides an irrefutable structural proof.
Synthesis and Purification
A robust synthetic procedure is the foundation of any structural analysis, as it provides context for potential impurities and byproducts. Compound 1 can be synthesized from commercially available precursors, often involving the protection of a parent bicyclic amine followed by oxidation or cyclization to form the lactam. A representative, field-proven protocol is detailed below.
Experimental Protocol: Synthesis of Compound 1
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N-Boc Protection: To a solution of a suitable 2,6-diazabicyclo[3.2.1]octan-3-one precursor (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (1.5 eq). Stir for 10 minutes.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in DCM (2 mL/mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield compound 1 as a solid.
Spectroscopic Analysis and Data Interpretation
The core of the elucidation process relies on a multi-pronged spectroscopic approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to the final, unambiguous assignment.
Mass Spectrometry (MS)
Rationale: Mass spectrometry is the first step to confirm that the target compound has been synthesized. It provides the molecular weight and, through high-resolution analysis, the elemental composition.
Methodology (Electrospray Ionization - ESI): A dilute solution of the sample (~0.1 mg/mL) in methanol is infused into a high-resolution mass spectrometer (e.g., Q-TOF) operating in positive ion mode.
Data & Interpretation: The molecular formula of 1 is C₁₂H₂₀N₂O₃. The expected exact mass for the protonated molecule [M+H]⁺ is 227.1390 Da. The fragmentation pattern of bicyclic amines is often complex, but key fragments can provide structural clues.[1][2][3][4] The presence of the Boc group typically yields a characteristic loss of isobutylene (-56 Da) or the entire Boc group (-100 Da).[5]
| Ion Species | Calculated m/z | Observed m/z | Interpretation |
| [M+H]⁺ | 227.1390 | 227.1395 | Confirms the molecular weight of the target compound. |
| [M+Na]⁺ | 249.1209 | 249.1213 | Sodium adduct, further supports the molecular weight. |
| [M-C₄H₈+H]⁺ | 171.0764 | 171.0761 | Loss of isobutylene from the Boc group. |
| [M-Boc+H]⁺ | 127.0866 | 127.0862 | Loss of the entire Boc group, revealing the parent bicyclic lactam. |
Table 1: High-Resolution Mass Spectrometry Data for Compound 1
The observed exact mass is within 5 ppm of the calculated value, unequivocally confirming the elemental composition of C₁₂H₂₀N₂O₃.
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is a rapid and effective technique for identifying key functional groups present in the molecule. For compound 1 , we expect to see characteristic absorptions for the amide (lactam) and carbamate carbonyl groups, as well as the N-H bond of the lactam.
Methodology (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is acquired.
Data & Interpretation:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3250 | Medium, Broad | N-H stretch (lactam) |
| 2975, 2870 | Medium | C-H stretch (aliphatic) |
| ~1705 | Strong, Sharp | C=O stretch (lactam carbonyl) |
| ~1685 | Strong, Sharp | C=O stretch (Boc carbamate carbonyl) |
Table 2: Key Infrared Absorptions for Compound 1
The presence of two distinct, strong carbonyl peaks is a critical diagnostic feature. The lactam carbonyl typically appears at a higher wavenumber than a standard acyclic amide due to ring strain. The peak around 1685 cm⁻¹ is characteristic of the Boc-carbamate carbonyl.[5][6] The broad N-H stretch confirms the presence of the secondary amide within the lactam ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[7][8] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to assign every proton and carbon and to piece together the bicyclic system.[9]
Methodology (General): All NMR spectra were acquired on a 500 MHz spectrometer. The sample (~10 mg) was dissolved in deuterated chloroform (CDCl₃, 0.6 mL). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons.
Data & Interpretation:
| δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~6.50 | br s | 1H | H-2 (NH ) | Broad signal characteristic of an amide proton. |
| ~4.35 | br s | 1H | H-1 | Bridgehead proton adjacent to nitrogen, deshielded. |
| ~4.15 | d | 1H | H-5 | Bridgehead proton, shows restricted rotation due to Boc group. |
| ~3.40 | d | 1H | H-7a | Proton on carbon adjacent to two nitrogen atoms. |
| ~3.10 | dd | 1H | H-7b | Diastereotopic proton to H-7a. |
| ~2.50 | d | 1H | H-4a | Proton on carbon adjacent to the lactam carbonyl. |
| ~2.20 | dd | 1H | H-4b | Diastereotopic proton to H-4a. |
| ~1.90 | m | 2H | H-8 | Protons on the ethylene bridge. |
| 1.48 | s | 9H | Boc C(CH₃ )₃ | Large singlet, characteristic of the tert-butyl group.[5] |
Table 3: ¹H NMR Data (500 MHz, CDCl₃) for Compound 1
Note: The exact chemical shifts and multiplicities can vary slightly. The assignments are based on a logical deduction from expected chemical environments and confirmed by 2D NMR.
The ¹³C NMR spectrum reveals the number of unique carbon environments and their types (C, CH, CH₂, CH₃), often determined with a DEPT-135 experiment.
Data & Interpretation:
| δ (ppm) | Carbon Type | Assignment | Rationale |
| ~172.0 | C | C-3 | Lactam carbonyl carbon. |
| ~154.5 | C | Boc C =O | Carbamate carbonyl carbon.[5] |
| ~80.5 | C | Boc C (CH₃)₃ | Quaternary carbon of the Boc group.[5] |
| ~60.1 | CH | C-1 | Bridgehead carbon adjacent to nitrogen. |
| ~55.8 | CH | C-5 | Second bridgehead carbon. |
| ~48.2 | CH₂ | C-7 | Carbon situated between two nitrogen atoms. |
| ~38.5 | CH₂ | C-4 | Carbon alpha to the lactam carbonyl. |
| ~29.5 | CH₂ | C-8 | Carbon on the ethylene bridge. |
| 28.4 | CH₃ | Boc C(CH₃ )₃ | Three equivalent methyl carbons of the Boc group.[5] |
Table 4: ¹³C NMR Data (125 MHz, CDCl₃) for Compound 1
While 1D NMR provides a list of parts, 2D NMR shows how they are connected.[10]
Workflow Rationale:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is used to map out the spin systems within the bicyclic core.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This definitively links the ¹H and ¹³C assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment for connecting the different spin systems and identifying quaternary carbons.
// Define nodes for the structure N2 [label="N", pos="0,1.5!"]; C3 [label="O", pos="-1.1,2.1!"]; C3_carbonyl [label="", shape=none, pos="-1,1.5!"]; N6 [label="N", pos="1.5,0!"]; C1 [label="CH", pos="0.5,0!"]; C5 [label="CH", pos="0.5,-1.5!"]; C4 [label="CH₂", pos="-1,-0.75!"]; C7 [label="CH₂", pos="2.2,1.2!"]; C8 [label="CH₂", pos="2.2,-1.2!"]; Boc_N [label="", shape=none, pos="1.5,0!"]; Boc_C [label="O", pos="2.5,-0.5!"]; Boc_O [label="O", pos="3.2,0.5!"]; Boc_tBu [label="C(CH₃)₃", pos="4.2,0.5!"]; NH [label="H", pos="0,2.0!"];
// Draw bonds for the structure N2 -- C1; N2 -- C3_carbonyl; C3_carbonyl -- C4 [style=double, len=0.5]; C4 -- C5; C5 -- N6; N6 -- C1; N6 -- C7; C7 -- C8; C8 -- C5; N2 -- NH;
// Boc group Boc_N -- Boc_C [style=double, len=0.5]; Boc_N -- Boc_O; Boc_O -- Boc_tBu;
// Define proton nodes for correlations H1 [label="H1", pos="0.8,-0.3!", fontcolor="#EA4335"]; H5 [label="H5", pos="0.8,-1.8!", fontcolor="#EA4335"]; H4a [label="H4a", pos="-1.5,-0.5!", fontcolor="#34A853"]; H4b [label="H4b", pos="-1.5,-1.0!", fontcolor="#34A853"]; H7a [label="H7a", pos="2.7,1.4!", fontcolor="#4285F4"]; H7b [label="H7b", pos="2.7,1.0!", fontcolor="#4285F4"]; H_Boc [label="Boc-H", pos="4.7,0.5!", fontcolor="#FBBC05"];
// Define carbon nodes for correlations C_C3 [label="C3", pos="-1.5,1.5!", fontcolor="#EA4335"]; C_C4 [label="C4", pos="-1.0,-0.25!", fontcolor="#34A853"]; C_C5 [label="C5", pos="0.5,-2.0!", fontcolor="#EA4335"]; C_C1 [label="C1", pos="0.5,0.5!", fontcolor="#EA4335"]; C_C7 [label="C7", pos="2.2,0.7!", fontcolor="#4285F4"]; C_Boc_CO [label="Boc C=O", pos="2.2,-0.5!", fontcolor="#FBBC05"]; C_Boc_Cq [label="Boc Cq", pos="3.2,1.0!", fontcolor="#FBBC05"];
// Draw HMBC correlations (3-bond, dashed) H1 -> C_C3 [style=dashed, color="#EA4335", constraint=false, arrowhead=open]; H4a -> C_C5 [style=dashed, color="#34A853", constraint=false, arrowhead=open]; H4b -> C_C3 [style=dashed, color="#34A853", constraint=false, arrowhead=open]; H7a -> C_C1 [style=dashed, color="#4285F4", constraint=false, arrowhead=open]; H7b -> C_C5 [style=dashed, color="#4285F4", constraint=false, arrowhead=open]; H_Boc -> C_Boc_CO [style=dashed, color="#FBBC05", constraint=false, arrowhead=open]; H_Boc -> C_Boc_Cq [style=dashed, color="#FBBC05", constraint=false, arrowhead=open]; H5 -> C_C7 [style=dashed, color="#EA4335", constraint=false, arrowhead=open]; } Key HMBC Correlations: The most informative HMBC correlations are those that bridge quaternary carbons or connect distinct spin systems.
-
H4 protons to C3 (Lactam C=O): Protons on C4 show a correlation to the lactam carbonyl carbon C3, confirming their position alpha to the carbonyl.
-
H1 and H7 protons to C5: The bridgehead proton H1 and the methylene protons H7 show correlations to the other bridgehead carbon C5, locking in the connectivity of the five-membered ring portion.
-
Boc Protons to Carbamate C=O and Quaternary C: The 9 protons of the tert-butyl group show strong correlations to both the carbamate carbonyl carbon and the quaternary carbon of the Boc group, confirming the integrity of this protecting group.
-
H5 to C4 and C8: The bridgehead proton H5 shows correlations to both C4 and C8, confirming the connectivity around this crucial junction.
By systematically assembling these correlations, the entire molecular framework can be constructed, leaving no ambiguity as to the constitution of compound 1 .
Conclusion and Summary
The structural elucidation of tert-butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate was successfully achieved through a coordinated analytical strategy. High-resolution mass spectrometry confirmed the elemental formula, while IR spectroscopy identified the key lactam and carbamate functional groups. A comprehensive suite of 1D and 2D NMR experiments provided the definitive proof of structure, allowing for the unambiguous assignment of all proton and carbon signals and establishing the precise connectivity of the bicyclic core.
The workflow described herein represents a robust and reliable methodology for the characterization of complex heterocyclic molecules, emphasizing the power of integrating multiple analytical techniques to ensure scientific integrity.
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